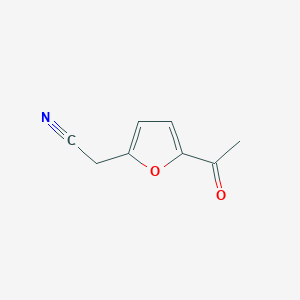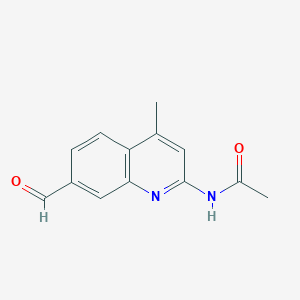
N-(7-formyl-4-methylquinolin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(7-formyl-4-methylquinolin-2-yl)acetamide is a chemical compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol . It is characterized by the presence of a quinoline ring substituted with a formyl group at the 7th position and a methyl group at the 4th position, along with an acetamide group at the 2nd position .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-formyl-4-methylquinolin-2-yl)acetamide typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Substitution Reactions: The introduction of the formyl and methyl groups can be achieved through electrophilic aromatic substitution reactions. For example, the formyl group can be introduced using the Vilsmeier-Haack reaction, which involves the reaction of the quinoline derivative with DMF and POCl3.
Acetamide Formation:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-(7-formyl-4-methylquinolin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of N-(7-carboxy-4-methylquinolin-2-yl)acetamide
Reduction: Formation of N-(7-hydroxymethyl-4-methylquinolin-2-yl)acetamide
Substitution: Formation of substituted acetamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-(7-formyl-4-methylquinolin-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(7-formyl-4-methylquinolin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophilic center, facilitating reactions with nucleophiles. The quinoline ring can interact with various biological targets, including enzymes and receptors, potentially leading to biological effects such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(7-formylquinolin-2-yl)acetamide
- N-(4-methylquinolin-2-yl)acetamide
- N-(7-formyl-4-methylquinolin-2-yl)benzamide
Comparison
N-(7-formyl-4-methylquinolin-2-yl)acetamide is unique due to the presence of both formyl and methyl groups on the quinoline ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C13H12N2O2 |
|---|---|
Molekulargewicht |
228.25 g/mol |
IUPAC-Name |
N-(7-formyl-4-methylquinolin-2-yl)acetamide |
InChI |
InChI=1S/C13H12N2O2/c1-8-5-13(14-9(2)17)15-12-6-10(7-16)3-4-11(8)12/h3-7H,1-2H3,(H,14,15,17) |
InChI-Schlüssel |
CXGBFXRESJAPFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC2=C1C=CC(=C2)C=O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


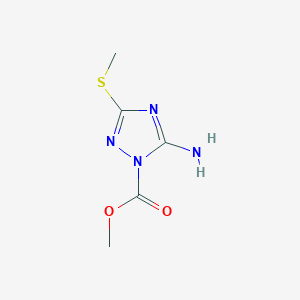
![2-(3-Phenyl-1H-pyrrolo[2,3-b]pyridin-5-yl)acetonitrile](/img/structure/B12864650.png)
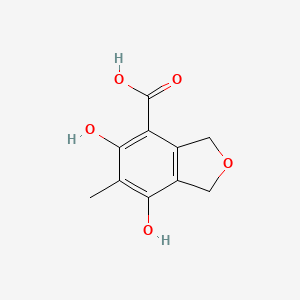
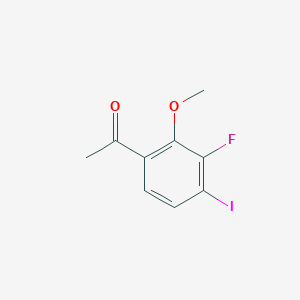
![6-Bromo-9,9-dimethyl-9H-tribenzo[a,c,e][7]annulene](/img/structure/B12864658.png)

![Methyl 2-(4-amino-1H-pyrazol-1-yl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12864662.png)
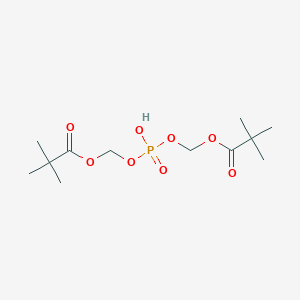
![1-[3-bromo-5-nitro-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone](/img/structure/B12864682.png)

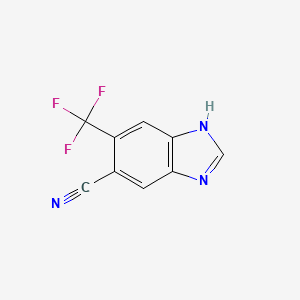
![2-Chloro-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12864698.png)
![(3AS,6R,6aS)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B12864711.png)
